

Spectroscopic Profile of 4-Chlorobenzyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorobenzyl acetate

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This technical guide provides a comprehensive overview of the spectral data for **4-Chlorobenzyl acetate** (CAS No. 5406-33-7), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

4-Chlorobenzyl acetate is a chlorinated aromatic ester with the molecular formula $C_9H_9ClO_2$ and a molecular weight of 184.62 g/mol ^[1]. Spectroscopic analysis is crucial for its identification and quality control. This guide presents tabulated NMR, IR, and MS data, detailed experimental protocols for obtaining this data, and a logical workflow for the spectroscopic analysis of the compound.

Spectroscopic Data

The spectral data for **4-Chlorobenzyl acetate** has been compiled and is presented in the following tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **4-Chlorobenzyl acetate**. The 1H NMR spectrum reveals the electronic environment of the

protons, while the ^{13}C NMR spectrum provides insight into the carbon framework.

Table 1: ^1H NMR Spectral Data for **4-Chlorobenzyl Acetate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
7.33	Doublet	2H	Ar-H	8.8
7.29	Doublet	2H	Ar-H	8.7
5.06	Singlet	2H	-CH ₂ -	-
2.10	Singlet	3H	-CH ₃	-

Solvent: CDCl_3 , Spectrometer Frequency: 400 MHz.

Table 2: ^{13}C NMR Spectral Data for **4-Chlorobenzyl Acetate**

Chemical Shift (δ) ppm	Assignment
170.91	C=O
134.56	Ar-C
134.27	Ar-C
129.77	Ar-C
128.88	Ar-C
65.58	-CH ₂ -
21.09	-CH ₃

Solvent: CDCl_3 , Spectrometer Frequency: 100 MHz.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in **4-Chlorobenzyl acetate**. The characteristic absorption bands are summarized below.

Table 3: IR Spectral Data for **4-Chlorobenzyl Acetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1740	Strong	C=O (Ester) Stretch
~1220	Strong	C-O (Ester) Stretch
~1090	Strong	C-Cl Stretch
~1600, ~1490	Medium	Aromatic C=C Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **4-Chlorobenzyl acetate**, aiding in its identification.

Table 4: Mass Spectrometry Data for **4-Chlorobenzyl Acetate**

m/z	Relative Intensity	Assignment
184.4	Moderate	[M] ⁺ (Molecular Ion)
142.4	High	[M - CH ₂ CO] ⁺
125.3	High	[M - OCOCH ₃] ⁺
107.4	Moderate	[C ₇ H ₆ Cl] ⁺
89.4	Low	[C ₇ H ₅] ⁺
77.3	Low	[C ₆ H ₅] ⁺
43.4	High	[CH ₃ CO] ⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of **4-Chlorobenzyl acetate** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz NMR spectrometer.

Data Acquisition:

- ^1H NMR: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Sample Preparation: As **4-Chlorobenzyl acetate** is a liquid at room temperature, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal.

Instrumentation: An FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the spectrum is collected, typically over the range of 4000-400 cm^{-1} . An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum. The crystal is cleaned with a suitable solvent, such as isopropanol, after the measurement.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **4-Chlorobenzyl acetate** is prepared in a volatile organic solvent like dichloromethane or ethyl acetate.

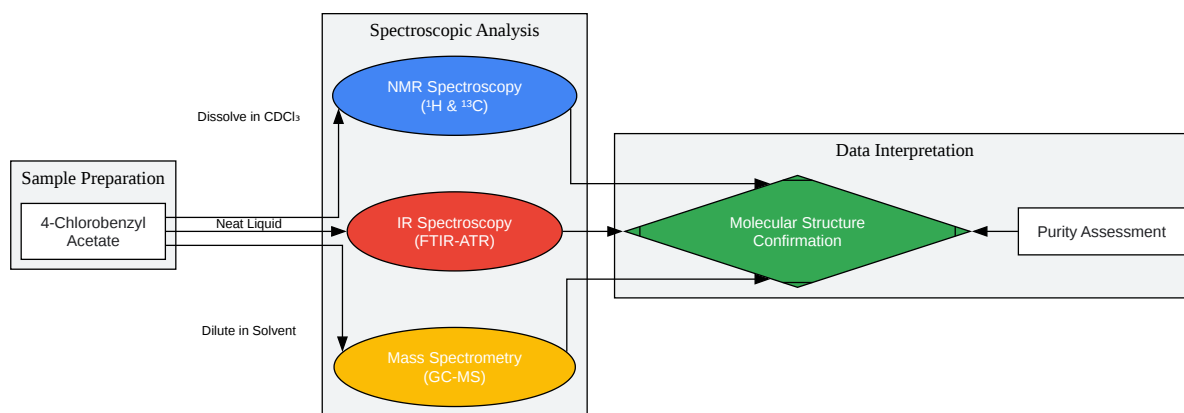
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

Data Acquisition:

- GC: A 1 μL aliquot of the sample solution is injected into the GC. The oven temperature is programmed to ramp from an initial temperature (e.g., 50 $^{\circ}\text{C}$) to a final temperature (e.g., 250 $^{\circ}\text{C}$) to ensure good separation. Helium is typically used as the carrier gas.
- MS: The mass spectrometer is set to scan a mass range of m/z 40-300. The electron energy for EI is typically 70 eV. The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-Chlorobenzyl acetate**.



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Caption: Workflow for the spectroscopic analysis of **4-Chlorobenzyl acetate**.

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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